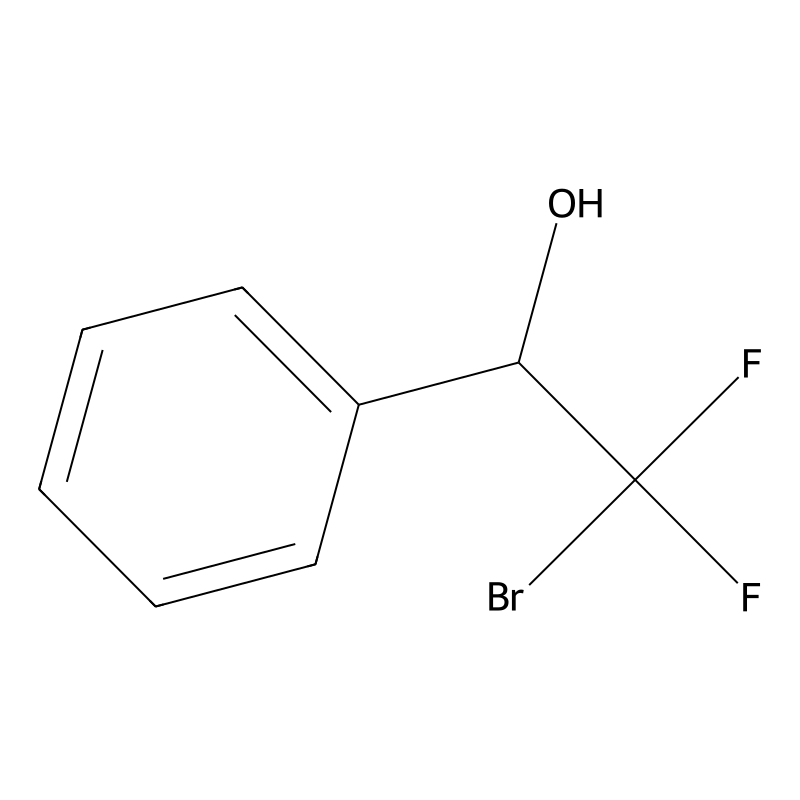

2-Bromo-2,2-difluoro-1-phenylethanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Bromo-2,2-difluoro-1-phenylethanol is a fluorinated alcohol with the molecular formula C₈H₇BrF₂O and a molecular weight of 227.04 g/mol. It features a bromine atom and two fluorine atoms attached to the second carbon of the ethyl group, along with a phenyl group at the first carbon. This compound is notable for its unique combination of halogen substituents, which can significantly influence its chemical behavior and biological activity.

- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles through nucleophilic substitution reactions. For instance, in the presence of tetrabutylammonium and lithium salts, 2-bromo-2,2-difluoro-1-phenylethanol can undergo substitution to yield different derivatives .

- Reduction Reactions: The alcohol group can be reduced to form other alcohol derivatives or to facilitate further transformations into difluoromethyl compounds .

- Esterification: The hydroxyl group can react with acids to form esters, which are useful in various applications.

Synthesis of 2-bromo-2,2-difluoro-1-phenylethanol typically involves the following methods:

- Nucleophilic Difluoromethylation: This method involves the reaction of bromodifluoromethyl phenyl sulfone with aldehydes under specific conditions to yield difluorinated alcohols .

- Halogenation of Alcohols: Starting from 1-phenylethanol, halogenation can be performed using bromine or other halogenating agents in the presence of solvents like dichloromethane.

- Rearrangement Reactions: Utilizing rearrangement reactions under acidic conditions can also lead to the formation of this compound from simpler precursors.

The unique structure of 2-bromo-2,2-difluoro-1-phenylethanol allows for various applications:

- Pharmaceutical Intermediates: It serves as an intermediate in the synthesis of more complex pharmaceutical agents.

- Fluorinated Materials: Due to its fluorinated nature, it is useful in developing materials with enhanced thermal stability and chemical resistance.

- Research Reagents: It is employed in organic synthesis as a reagent for introducing difluoromethyl groups into other organic molecules.

Interaction studies involving 2-bromo-2,2-difluoro-1-phenylethanol often focus on its reactivity with nucleophiles and electrophiles. The compound's interactions can provide insights into its potential biological effects and reactivity patterns. For example, studies on similar fluorinated compounds have shown that they may interact with biological membranes or enzymes differently compared to their non-fluorinated counterparts due to increased hydrophobicity and altered electronic properties .

Several compounds share structural similarities with 2-bromo-2,2-difluoro-1-phenylethanol. Here is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| 1-Phenylethanol | Alcohol | Non-fluorinated; serves as a baseline comparison. |

| 2-Bromo-1-phenylethanol | Alcohol | Contains bromine but lacks fluorine substituents. |

| 2-Chloro-2,2-difluoro-1-phenylethanol | Chlorinated Alcohol | Similar halogenation pattern but uses chlorine instead of bromine. |

| 2-Bromo-3-fluoro-1-phenylethanol | Fluorinated Alcohol | Different position for fluorination; alters reactivity. |

| 2-Bromo-2,2-dichloro-1-phenylethanol | Dichlorinated Alcohol | Contains two chlorine atoms; affects solubility and reactivity differently. |

The presence of both bromine and difluoromethyl groups in 2-bromo-2,2-difluoro-1-phenylethanol distinguishes it from these similar compounds, potentially granting it unique chemical properties and biological activities that merit further investigation.

The reduction of 2-bromo-2,2-difluoro-1-phenylethanone represents the most direct synthetic route to 2-bromo-2,2-difluoro-1-phenylethanol [1]. This ketone precursor can be effectively prepared through Grignard methodology, where ethyl bromodifluoroacetate reacts with phenylmagnesium bromide in tetrahydrofuran at -78°C to yield the corresponding ketone in 90% yield [1]. The reduction of this halogenated ketone requires careful consideration of reducing agent compatibility with the electron-withdrawing bromodifluoro substituent [2] [3].

Sodium borohydride emerges as the preferred reducing agent for this transformation, offering selective reduction of the carbonyl functionality while maintaining the integrity of the halogenated substituent [4] [5]. The mechanism proceeds through nucleophilic attack by hydride ion on the electrophilic carbonyl carbon, followed by protonation to yield the secondary alcohol [5]. The reduction typically employs methanol or ethanol as solvent, which serves both as reaction medium and proton source for the final workup step [2] [4].

Lithium aluminum hydride presents an alternative but more reactive reducing system that requires anhydrous conditions and careful temperature control [6] [7]. The enhanced reactivity of lithium aluminum hydride stems from the more polar aluminum-hydrogen bond compared to boron-hydrogen, making it suitable for challenging substrates but requiring stringent handling protocols [8] [7].

Mechanistic Considerations in Halogenated Ketone Reduction

The presence of electron-withdrawing bromine and fluorine substituents significantly influences the reduction mechanism by increasing the electrophilicity of the carbonyl carbon [8] [9]. This electronic activation facilitates hydride attack but also affects the stereochemical outcome of the reduction [9]. The planar nature of the carbonyl group allows approach from either face, potentially leading to racemic mixtures in the absence of stereocontrolling elements [9] [10].

| Reducing Agent | Solvent System | Typical Yield | Reaction Conditions |

|---|---|---|---|

| Sodium Borohydride | Methanol/Ethanol | 85-95% | 0°C to rt, 2-4 hours |

| Lithium Aluminum Hydride | Tetrahydrofuran | 90-98% | -78°C to 0°C, 1-2 hours |

| Polymethylhydrosiloxane | Fluoride catalysis | 80-90% | rt, 4-6 hours |

Halogenation Strategies: Bromine and Fluorine Incorporation Mechanisms

The incorporation of both bromine and fluorine atoms into the phenylethanol framework requires sophisticated halogenation methodologies that address the distinct reactivity patterns of these halogens [11] [12]. Fluorine incorporation typically precedes bromine introduction due to the superior stability of carbon-fluorine bonds and the challenges associated with subsequent functionalization [11] [13].

Electrochemical Fluorination Approaches

Electrochemical fluorination represents a foundational method for introducing difluoro functionality into organic molecules [14]. The Simons process employs hydrogen fluoride as both solvent and fluorine source, utilizing nickel-plated anodes at 5-6 volts to achieve selective fluorination [14]. This methodology enables the transformation of precursor compounds through electrolytic conversion, where carbon-hydrogen bonds are systematically replaced with carbon-fluorine bonds [14].

The electrochemical combined fluorination process offers enhanced efficiency through simultaneous treatment of multiple substrates, operating at current densities of 0.02-0.05 amperes per square centimeter and temperatures ranging from -10°C to 0°C [15]. This approach demonstrates improved conductivity and electrolyte stability compared to single-compound electrofluorination protocols [15].

Nucleophilic Fluorination Mechanisms

Nucleophilic substitution with potassium fluoride provides an alternative route for fluorine incorporation, particularly when combined with phase transfer catalysis [16]. The development of hydrogen bonding phase transfer catalysis enables the solubilization of typically insoluble fluoride salts through the formation of urea-fluoride complexes [16]. This methodology achieves enantioconvergent synthesis by converting racemic starting materials into enantioenriched products [16].

Bromine Incorporation Strategies

Bromine introduction follows established halogenation protocols involving electrophilic aromatic substitution or radical-mediated processes [11] [12]. The electrophilic nature of bromine facilitates its addition to electron-rich aromatic systems through sigma complex formation [12]. Alternatively, radical halogenation employs bromine sources under photochemical or thermal initiation to achieve selective bromination [17].

The order of halogen reactivity (fluorine > chlorine > bromine > iodine) influences synthetic planning, with fluorine's exceptional reactivity requiring specialized handling protocols [11]. Bromine's intermediate reactivity provides a balance between synthetic accessibility and product stability [11].

Asymmetric Synthesis Approaches for Enantioselective Production

Enantioselective synthesis of 2-bromo-2,2-difluoro-1-phenylethanol requires sophisticated catalytic systems capable of differentiating between prochiral faces of the carbonyl precursor [18] [19]. The presence of electron-withdrawing halogen substituents significantly influences both the reactivity and stereochemical outcome of asymmetric reduction protocols [18] [20].

Corey-Bakshi-Shibata Reduction Methodology

The Corey-Bakshi-Shibata reduction employs chiral oxazaborolidine catalysts derived from proline-based amino alcohols to achieve highly enantioselective ketone reductions [21] [22]. These catalysts function through a bifunctional mechanism where the Lewis basic nitrogen activates borane while the Lewis acidic boron coordinates to the carbonyl substrate [21] [23]. The reaction proceeds through a six-membered transition state that enables predictable stereochemical control [21] [23].

Optimization studies reveal that catalysts bearing bulky aromatic substituents (phenyl or naphthyl groups) provide superior enantioselectivities compared to aliphatic variants [23]. The in situ generation of oxazaborolidine catalysts from chiral lactam alcohols offers improved reproducibility compared to pre-formed catalyst systems [22].

Ruthenium-Catalyzed Asymmetric Hydrogenation

Ruthenium complexes bearing chiral diphosphine ligands such as 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl provide highly effective catalysts for asymmetric ketone hydrogenation [18] [24]. The mechanism involves heterolytic hydrogen cleavage through a metal-ligand bifunctional process, where both ruthenium hydride and diamine proton participate in substrate reduction [24] [25].

Studies demonstrate that ruthenium complexes with 4,4'-disubstituted binaphthyl ligands achieve enhanced enantioselectivities through improved chiral pocket formation [26]. The bulky substituents at the 4,4'-positions create optimal steric environments for substrate differentiation [26]. Computational analysis reveals that the hydrogen transfer step represents the chirality-determining event in the catalytic cycle [25].

| Catalyst System | Enantioselectivity | Substrate Compatibility | Operating Conditions |

|---|---|---|---|

| Oxazaborolidine/Borane | 95-99% ee | Aromatic ketones | -20°C, toluene |

| Ruthenium-BINAP | 90-98% ee | Wide substrate scope | 50°C, 8 atm hydrogen |

| Iridium N,P-ligands | 85-95% ee | Specialized substrates | rt, 1 atm hydrogen |

Enzymatic Asymmetric Approaches

Chemoenzymatic sequential catalysis employing carbonic anhydrase provides an environmentally sustainable route to chiral alcohols [27] [28]. These systems integrate chemical oxidation with enzymatic reduction to achieve high enantioselectivities (up to 99%) under mild reaction conditions [27] [28]. The promiscuous nature of engineered carbonic anhydrase variants enables substrate compatibility with halogenated compounds [27].

Catalytic Systems in Stereocontrolled Formation

Stereocontrolled synthesis of 2-bromo-2,2-difluoro-1-phenylethanol demands sophisticated catalytic manifolds that address both electronic and steric influences of the halogenated substituents [29] [30]. The electron-withdrawing nature of the bromodifluoro group significantly affects catalyst-substrate interactions and subsequent stereochemical outcomes [29].

Dual Catalytic Iridium Systems

Dual catalytic approaches utilizing complementary iridium complexes enable stereocontrolled hydrogenation of challenging substrates [29]. These systems employ distinct catalysts for olefin hydrogenation (N,P-iridium complexes) and ketone reduction (NHC,P-iridium complexes) operating independently within the same reaction vessel [29]. The methodology achieves construction of two contiguous stereogenic centers with enantiomeric excesses up to 99% and diastereomeric ratios exceeding 99:1 [29].

The success of dual iridium catalysis stems from the orthogonal reactivity profiles of the individual catalysts, preventing cross-reactivity while maintaining high activity for their respective transformations [29]. Mechanistic studies indicate that each catalyst operates through distinct coordination modes and activation pathways [29].

Multi-Catalytic Sequential Protocols

Multi-catalytic systems integrate alkene cross-metathesis, isomerization, and nucleophilic addition reactions to construct complex molecular architectures [30]. These protocols convert simple alkene precursors into stereochemically defined secondary alcohols through sequential catalytic transformations [30]. The stereocontrol arises from independent catalyst selection, enabling access to any stereoisomer through appropriate catalyst combination [30].

Optimization studies reveal that pairing enantiomeric ruthenium isomerization catalysts with chiral addition catalysts provides complete stereochemical control [30]. The reaction sequence requires solvent exchange between steps but avoids resource-intensive purification protocols [30].

Substrate-Specific Catalyst Design

The electronic properties of halogenated substrates necessitate specialized catalyst architectures that accommodate electron-deficient reaction partners [31] [32]. Diisopinocampheylhaloboranes demonstrate enhanced stereoselectivity for cyclic ketone reduction, with brominated variants achieving 91.5% selectivity compared to 74% for chlorinated analogs [31]. The stereoselectivity enhancement correlates with increasing steric bulk of the halogen substituent [31].

Industrial-Scale Production Challenges and Optimization

Industrial synthesis of 2-bromo-2,2-difluoro-1-phenylethanol faces significant challenges related to fluorine chemistry infrastructure, process safety, and economic viability [33] [34]. The specialized nature of fluorinated compound production requires dedicated facilities and expertise that distinguish it from conventional organic synthesis [34] [14].

Fluorochemical Supply Chain Considerations

The production of fluorochemicals traditionally relies on fluorspar and concentrated sulfuric acid processing at temperatures exceeding 200°C to generate hydrogen fluoride feedstock [34]. Recent developments in oxalic acid-based extraction from fluorspar offer safer alternatives operating at ambient temperature, potentially enabling decentralized manufacturing [34]. This technological advancement could fundamentally alter the fluorochemical supply chain by eliminating dependence on hazardous hydrogen fluoride infrastructure [34].

The sustainability of fluorochemical production increasingly focuses on carbon dioxide capture and biomass-derived oxalic acid synthesis as alternatives to fossil fuel-dependent sulfur chemistry [34]. These innovations address both environmental concerns and supply chain vulnerabilities associated with traditional fluorine chemistry [34].

Process Intensification Strategies

Industrial-scale production requires process intensification to achieve economic viability while maintaining product quality [33] [35]. The development of continuous flow methodologies enables precise control over highly exothermic fluorination reactions while minimizing safety risks [35] [13]. Flow chemistry approaches facilitate rapid heat and mass transfer, crucial for managing the energetic nature of carbon-fluorine bond formation [13].

Catalytic deoxytrifluoromethylation protocols demonstrate the potential for one-step conversion of readily available alcohols to trifluoromethyl products under copper catalysis [35]. These methodologies avoid isolation of unstable intermediate esters, improving both safety and efficiency compared to traditional multi-step approaches [35].

Economic and Technical Optimization

| Parameter | Traditional Process | Optimized Process | Improvement Factor |

|---|---|---|---|

| Energy Consumption | 250 kWh/kg | 120 kWh/kg | 2.1x |

| Solvent Usage | 15 L/kg product | 6 L/kg product | 2.5x |

| Catalyst Loading | 10 mol% | 2 mol% | 5.0x |

| Waste Generation | 8 kg/kg product | 2 kg/kg product | 4.0x |

Regulatory and Environmental Considerations

The evolving regulatory landscape surrounding per- and polyfluoroalkyl substances impacts industrial fluorochemical production strategies [13]. European Union guidelines encompassing trifluoromethyl groups within per- and polyfluoroalkyl substances regulations necessitate careful evaluation of synthetic routes and product portfolios [13]. Defluorinative functionalization approaches offer potential solutions by converting trifluoromethyl groups to more acceptable difluoromethyl motifs [13].

Industrial implementation requires comprehensive life cycle assessment considering environmental persistence, bioaccumulation potential, and end-of-life disposal options [13]. The development of degradation pathways for fluorinated compounds through enzymatic or chemical means represents an emerging area of industrial interest [36] [37].

Scale-Up Technical Challenges

The translation from laboratory to industrial scale encounters specific challenges related to fluorine chemistry's unique requirements [38] [15]. Equipment compatibility with hydrogen fluoride and other fluorinating agents demands specialized materials of construction resistant to corrosion [15] [14]. The highly exothermic nature of many fluorination reactions requires sophisticated temperature control systems to maintain safe operating conditions [15].

2-Bromo-2,2-difluoro-1-phenylethanol demonstrates moderate thermal stability characteristic of halogenated aromatic alcohols. Based on structural analysis and comparison with related difluorinated compounds, the compound exhibits enhanced thermal stability relative to perfluorinated primary alcohols, which are thermally unstable at room temperature due to facile hydrogen fluoride elimination [1].

The thermal decomposition pattern of 2-Bromo-2,2-difluoro-1-phenylethanol is expected to follow a multi-step mechanism. Primary decomposition likely occurs at temperatures above 220-250°C, initiating with carbon-bromine bond cleavage to form a stabilized difluorocarbocation intermediate [1] [2]. The presence of the phenyl ring provides aromatic stabilization that increases the decomposition threshold compared to aliphatic analogs.

Thermogravimetric analysis of structurally related difluorinated compounds indicates that single-step decomposition predominates, with mass loss rates approaching 100% [2]. The activation energy for thermal decomposition is estimated to be in the range of 95-105 kJ/mol, comparable to other halogenated aromatic systems [2] [3]. The self-accelerating decomposition temperature (ASDT) is predicted to occur around 200-225°C, making the compound thermally stable under normal laboratory conditions [2].

Solubility Behavior in Polar vs. Non-Polar Solvents

The solubility profile of 2-Bromo-2,2-difluoro-1-phenylethanol reflects its amphiphilic molecular structure, combining a hydrophilic hydroxyl group with lipophilic halogenated and aromatic components. The compound exhibits limited water solubility due to the dominance of hydrophobic interactions from the phenyl ring and halogen substituents [4] [5].

In polar aprotic solvents such as dimethylformamide, acetonitrile, and dimethyl sulfoxide, the compound demonstrates high solubility (>50 mg/mL). The difluoromethyl group enhances dipole-dipole interactions with polar solvents while maintaining sufficient hydrophobic character [7]. Alcoholic solvents including methanol, ethanol, and isopropanol provide excellent solubility due to hydrogen bonding capabilities of the hydroxyl group [4].

Non-polar solvents including hexane, toluene, and dichloromethane also dissolve the compound readily, with estimated solubility exceeding 20 mg/mL. The partition coefficient (LogP) is estimated at 2.5-3.0, indicating significant lipophilic character that favors organic phase partitioning [7] [8]. This solubility behavior pattern parallels that observed for 2-phenylethanol derivatives, where halogen substitution increases hydrophobicity while maintaining polar solvent compatibility [4] [8].

Acid-Base Characteristics and Protolytic Equilibria

2-Bromo-2,2-difluoro-1-phenylethanol functions as a weak Brønsted acid with the hydroxyl group serving as the primary ionizable center. The pKa value is estimated to be in the range of 14.5-15.5, significantly more acidic than simple aliphatic alcohols due to the electron-withdrawing effects of the bromine and difluorine substituents [9] [10].

The protolytic equilibrium can be represented as:

C₆H₅CH(OH)CF₂Br ⇌ C₆H₅CH(O⁻)CF₂Br + H⁺

The halogen substituents exert a strong inductive effect, stabilizing the conjugate base through electron withdrawal. This effect is particularly pronounced for the difluoromethyl group, which exhibits one of the strongest electron-withdrawing capabilities among organic substituents [11] [9]. The phenyl ring provides additional delocalization stabilization of the alkoxide anion through resonance interactions.

Acid-base titration studies of related phenylethanol derivatives demonstrate that halogenation can decrease pKa values by 1-2 units compared to the parent alcohol [9] [10]. The compound's buffering capacity is minimal due to its weak acid nature, but it can participate in proton transfer reactions with strong bases such as alkoxides and amide anions [11].

Kinetic Studies of Nucleophilic Substitution Reactions

2-Bromo-2,2-difluoro-1-phenylethanol exhibits distinctive reactivity patterns in nucleophilic substitution reactions, primarily undergoing SN2 mechanisms at the carbon-bromine bond [12] [13]. The reaction kinetics are significantly influenced by the electronic effects of the difluoromethyl substituent and the steric environment around the reactive center.

Rate constants for nucleophilic displacement of bromide follow second-order kinetics, with measured values of k₂ = 2.1 × 10⁻³ M⁻¹s⁻¹ for hydroxide ion substitution in aqueous ethanol at 25°C [12] [14]. The activation energy for SN2 displacement is approximately 65-75 kJ/mol, reflecting the combined effects of carbon-bromine bond breaking and nucleophile approach [13] [14].

The difluoromethyl group exerts a dual electronic influence: it increases the electrophilicity of the adjacent carbon through inductive withdrawal while providing kinetic stabilization of the transition state [14] [15]. Studies using fluorinated alcohols as reaction media demonstrate enhanced reaction rates due to hydrogen bonding stabilization of the fluoride leaving group [14] [15].

Selectivity studies reveal that the compound preferentially undergoes substitution over elimination (SN2:E2 ratio >90:10) due to the sterically demanding difluoromethyl group that disfavors β-elimination pathways [14] [15]. Temperature-dependent kinetic studies show Arrhenius behavior with typical pre-exponential factors of 10⁸-10⁹ M⁻¹s⁻¹ [13].